molecular formula C10H11NO4 B1441477 Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 37704-45-3

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B1441477
CAS No.: 37704-45-3
M. Wt: 209.20 g/mol
InChI Key: FFBGMQGVKHQEEK-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate” is a chemical compound with the CAS Number: 37704-45-3. Its molecular weight is 209.2 .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate”. The InChI code for this compound is "1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h2-5H2,1H3" .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate and its derivatives have been a focus of chemical research due to their potential applications in organic synthesis. For instance, studies have demonstrated the use of related compounds in the preparation of novel indolizinone-based compounds through 1,3-dipolar cycloaddition chemistry. This involves reactions with various substituted anilines and allyl halides, leading to the synthesis of indolo- and furano-fused indolizinones. Such chemical processes are significant for the development of new organic compounds with potential applications in medicinal chemistry and material science (Mmutlane, Harris, & Padwa, 2005).

Anticancer Activity

Research into the medicinal applications of this compound derivatives has led to the synthesis of compounds with potential anticancer properties. For example, synthesis of specific derivatives and their evaluation against breast cancer cell lines have been conducted. These studies focus on the development of new therapeutic agents that might offer alternative treatments for cancer (Gaber et al., 2021).

Synthesis of Heterocyclic Compounds

The compound and its related derivatives play a crucial role in the synthesis of various heterocyclic compounds. These synthesized compounds are fundamental in the development of new drugs and materials, illustrating the compound's versatility in synthetic organic chemistry. Studies have explored efficient synthesis methods and the resultant compounds' potential applications in different fields, such as pharmaceuticals (Alizadeh, Abadi, & Ghanbaripour, 2014).

Antimicrobial Activity

Some derivatives of this compound have been investigated for their antimicrobial properties. Research in this area contributes to the ongoing search for new antibacterial agents that can address the challenge of antibiotic resistance (Amirov et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not available in the search results .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)9-6-3-2-4-11(6)8(13)5-7(9)12/h5,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGMQGVKHQEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715926
Record name Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37704-45-3
Record name Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (0.5 mL, 3.6 mmol) was added to a mixture of dimethyl 1,3-acetonedicarboxylate (16.3 mL, 111 mmol) and 5-methoxy-3,4-dihydro-2H-pyrrole (10 g, 101 mmol), and the reaction stirred for 72 h. The white solid was collected by filtration, rinsed with ether, and dried under vacuum to give 15.8 g (75%) of compound 1a. 1H NMR (400 MHz, DMSO-d6): δ 11.11 (s, 1H), 5.54 (s, 1H), 3.94 (t, 2H, J=7.6 Hz), 3.80 (s, 3H), 3.36 (t, 2H, J=7.6 Hz), 2.02-2.11 (m, 2H). MS (ES) [m+H] calc'd for C10H11NO4, 210. found 210.
Quantity
16.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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